N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride
Overview
Description
“N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride” is a chemical compound with the CAS Number: 1423031-63-3 . It has a molecular weight of 317.22 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H16N4O.2ClH/c1-10(17-7-3-6-15-17)13(18)16-12-5-2-4-11(8-12)9-14;;/h2-8,10H,9,14H2,1H3,(H,16,18);2*1H
. This indicates that the compound contains a propanamide group attached to a pyrazole ring and an aminomethyl-substituted phenyl ring. Physical And Chemical Properties Analysis
The compound has a molecular weight of 317.22 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Immunomodulating Activity
- A study by Doria et al. (1991) synthesized a series of compounds similar to N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride, which demonstrated enhanced macrophage cytotoxicity and stimulated host-mediated antibacterial defenses in mice (Doria et al., 1991).
Platelet Antiaggregating and Hypotensive Activities
- Research by Bruno et al. (1991) found that derivatives of this compound exhibited platelet antiaggregating activity superior or comparable to acetylsalicylic acid, as well as moderate hypotensive, antiarrhythmic, and other activities in rats and mice (Bruno et al., 1991).
Antidepressant Activity
- Mathew et al. (2014) evaluated a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides for antidepressant activity. One derivative demonstrated significant reduction in immobility time in both force swimming and tail suspension tests, indicating potential as antidepressant medications (Mathew et al., 2014).
Antimicrobial and Antioxidant Activities
- A novel pyrazole derivative similar to the subject compound was synthesized by Sivakumar et al. (2020). It exhibited antimicrobial activity against bacteria and fungi, and molecular docking analysis suggested its potential as an antimicrobial agent (Sivakumar et al., 2020).
Anticancer Activities
- Research by Metwally et al. (2016) found that derivatives of N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride had potential anticancer activities. The study synthesized new compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, evaluating their anticancer activity (Metwally et al., 2016).
Safety And Hazards
properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]-2-pyrazol-1-ylpropanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.2ClH/c1-10(17-7-3-6-15-17)13(18)16-12-5-2-4-11(8-12)9-14;;/h2-8,10H,9,14H2,1H3,(H,16,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEQLUKZXGILEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)CN)N2C=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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